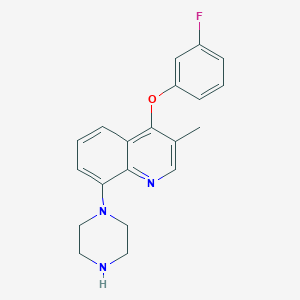
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is a synthetic organic compound that belongs to the class of fluorinated quinolines. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable for scientific research and practical applications .
Preparation Methods
The synthesis of 4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves several steps, including cyclization, nucleophilic substitution, and cross-coupling reactions. One common synthetic route starts with the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate to form 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can then be converted into the desired quinoline derivatives through further reactions, such as bromination and nucleophilic substitution .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of the quinoline ring can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinolines. Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the quinoline structure, further modifying its properties and reactivity .
Scientific Research Applications
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry .
In biology and medicine, this compound exhibits significant biological activity, including antibacterial, antiviral, and anticancer properties. It has been studied as a potential therapeutic agent for various diseases, including infections and cancer. The incorporation of the fluorine atom enhances its ability to interact with biological targets, making it a valuable tool for drug discovery and development .
In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
In cancer research, the compound has been shown to interfere with signaling pathways involved in cell proliferation and survival. By targeting key proteins and enzymes, it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
4-(3-Fluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline can be compared with other similar compounds, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole and 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds share structural similarities and exhibit comparable biological activities .
this compound is unique due to its specific combination of functional groups and the presence of the piperazine moiety. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
922734-51-8 |
|---|---|
Molecular Formula |
C20H20FN3O |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(3-fluorophenoxy)-3-methyl-8-piperazin-1-ylquinoline |
InChI |
InChI=1S/C20H20FN3O/c1-14-13-23-19-17(20(14)25-16-5-2-4-15(21)12-16)6-3-7-18(19)24-10-8-22-9-11-24/h2-7,12-13,22H,8-11H2,1H3 |
InChI Key |
LHDFNANOUOQBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1OC3=CC(=CC=C3)F)C=CC=C2N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


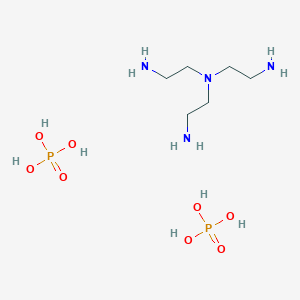
![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
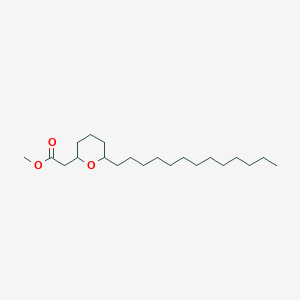
![N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine](/img/structure/B14201594.png)
![2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B14201601.png)
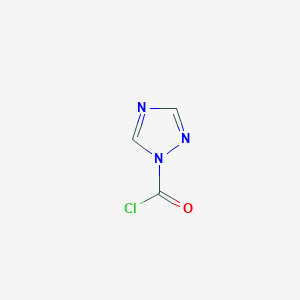
![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)
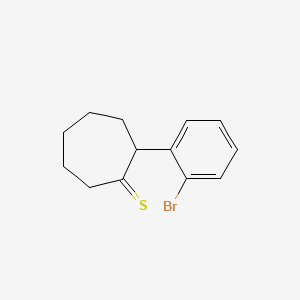
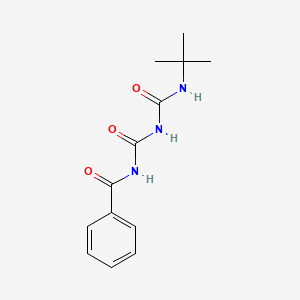
![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)

